

Toxicological Profile of 2,4'-Dihydroxydiphenyl Sulfone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,4'-Dihydroxydiphenyl sulfone

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Disclaimer: The toxicological data specifically for **2,4'-Dihydroxydiphenyl sulfone** (2,4'-DHDPS) is limited in publicly available literature. Much of the hazard identification is based on aggregated data from notifications to regulatory bodies and extrapolations from structurally related compounds, such as its isomer 4,4'-Dihydroxydiphenyl sulfone (Bisphenol S or BPS). This guide synthesizes the available information and outlines standard toxicological assessment methodologies.

Executive Summary

2,4'-Dihydroxydiphenyl sulfone (CAS No. 5397-34-2) is an organic compound used in the synthesis of polymers and as a component in thermal printing paper.^{[1][2]} Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, 2,4'-DHDPS is considered a hazardous substance with potential for acute toxicity, severe skin and eye damage, and possible genetic defects.^[3] This technical guide provides a summary of the known hazard classifications, details the standard experimental protocols used to assess these toxicological endpoints, and presents potential mechanisms of toxicity. Due to the scarcity of specific quantitative data for 2,4'-DHDPS, information on the closely related isomer, 4,4'-dihydroxydiphenyl sulfone (BPS), is included for comparative purposes where relevant, and is clearly identified as such.

Hazard Classification

The primary source of hazard information for **2,4'-Dihydroxydiphenyl sulfone** comes from aggregated GHS classifications submitted to regulatory agencies like the European Chemicals Agency (ECHA).[3]

Table 1: GHS Hazard Classification for **2,4'-Dihydroxydiphenyl Sulfone**[3]

Hazard Class	Hazard Statement	Signal Word
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed	Warning
Acute Toxicity, Dermal (Category 4)	H312: Harmful in contact with skin	Warning
Skin Corrosion/Irritation (Category 1B)	H314: Causes severe skin burns and eye damage	Danger
Serious Eye Damage/Eye Irritation (Category 1)	H314: Causes severe skin burns and eye damage	Danger
Acute Toxicity, Inhalation (Category 4)	H332: Harmful if inhaled	Warning
Germ Cell Mutagenicity (Category 2)	H341: Suspected of causing genetic defects	Warning

Note: The percentages of notifications supporting these classifications are 72.9% for acute toxicity categories, 72.2% for skin corrosion/eye damage, and 72.2% for germ cell mutagenicity. A notable 26.4% of notifications did not classify the chemical as hazardous under GHS criteria.[3]

Acute Toxicity

2,4'-DHDPS is classified as harmful if swallowed, inhaled, or in contact with the skin.[3] Acute toxicity studies are designed to determine the adverse effects that occur within a short time of administration of a single dose of a substance.

Experimental Protocols

Oral, Dermal, and Inhalation Toxicity: Standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for these assessments. For oral toxicity, this would involve OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method), or OECD 425 (Acute Oral Toxicity: Up-and-Down Procedure). For dermal toxicity, OECD Test Guideline 402 (Acute Dermal Toxicity) is used. For inhalation toxicity, OECD Test Guideline 403 (Acute Inhalation Toxicity) is the standard. These studies typically involve administration of the substance to rodents (e.g., rats or mice) at various dose levels to determine the LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) value.

Table 2: Acute Toxicity Data for 4,4'-Dihydroxydiphenyl Sulfone (for comparison)

Endpoint	Species	Route	Value	Reference
LD50	Rat (male)	Oral	2830 mg/kg bw	[4]
LD50	Rabbit	Oral	2830 mg/kg	[5]
LD50	Guinea pig	Dermal	> 1000 mg/kg bw	[4]

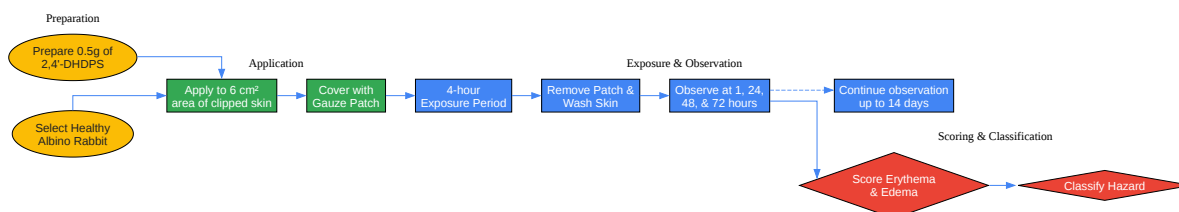
No specific LD50 or LC50 data is available for **2,4'-Dihydroxydiphenyl sulfone**.

Skin and Eye Irritation/Corrosion

The classification of "Causes severe skin burns and eye damage" indicates that 2,4'-DHDPS is a corrosive substance.[3]

Experimental Protocols

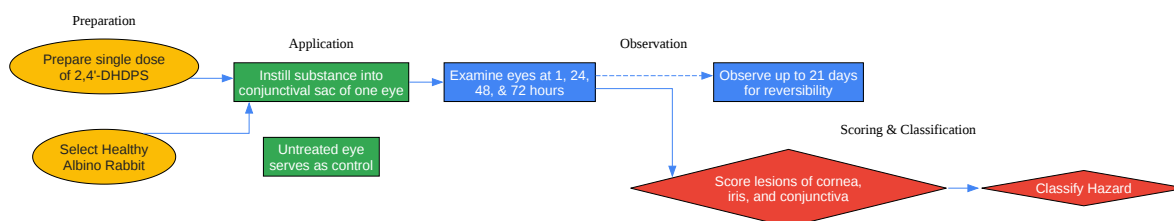
Acute Dermal Irritation/Corrosion (OECD Test Guideline 404): This test involves applying the substance to a small patch of skin on a test animal, typically an albino rabbit.[6][7][8][9] The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. For corrosive substances, the test is designed to be terminated as soon as a corrosive effect is observed to minimize animal suffering.[10]



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Workflow for Acute Dermal Irritation/Corrosion Test (OECD 404).

Acute Eye Irritation/Corrosion (OECD Test Guideline 405): This test involves applying a single dose of the substance into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[1][11][12][13][14] The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals. Given the classification of 2,4'-DHDPS, it is likely to cause irreversible eye damage.



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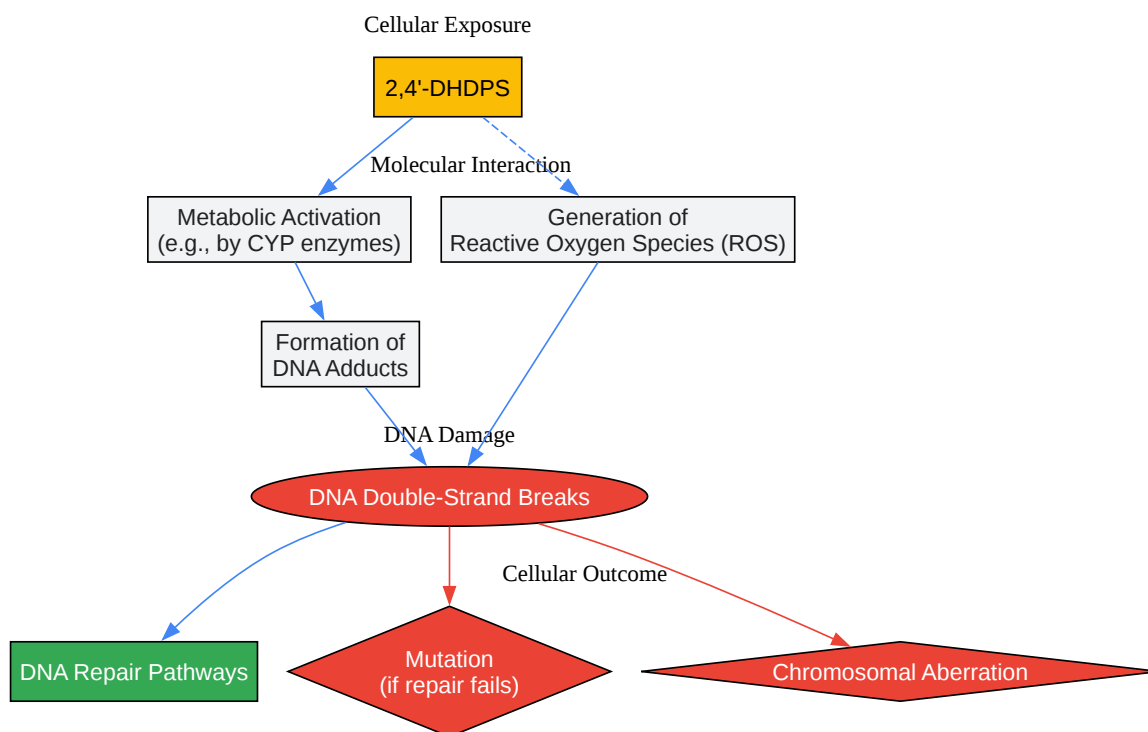
Workflow for Acute Eye Irritation/Corrosion Test (OECD 405).

Germ Cell Mutagenicity

The classification "Suspected of causing genetic defects" is a serious concern, suggesting that 2,4'-DHDPS may induce mutations in germ cells that could be passed on to offspring.[3] This is often based on evidence from in vitro or in vivo somatic cell genotoxicity assays. Studies on related bisphenols have shown that they can induce DNA damage.[15][16][17]

Potential Mechanism of Genotoxicity

While the specific mechanism for 2,4'-DHDPS is not elucidated, many genotoxic compounds act by directly damaging DNA or by interfering with the cellular machinery that controls chromosome replication and segregation. One common mechanism is the induction of DNA strand breaks.[17][18]



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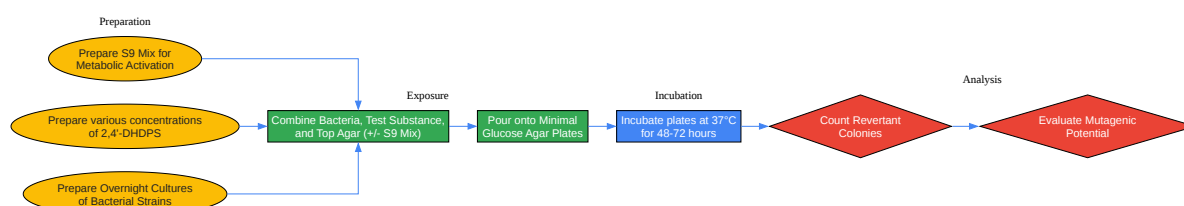
Potential Genotoxic Mechanism of 2,4'-DHDPS.

Experimental Protocols for Genotoxicity Assessment

A battery of tests is typically used to assess genotoxicity, covering different endpoints such as gene mutation, and structural and numerical chromosome aberrations.

Bacterial Reverse Mutation Test (Ames Test - OECD Test Guideline 471): This is a widely used in vitro test for detecting gene mutations. It uses several strains of bacteria (e.g., Salmonella

typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[19][20][21][22][23] The test substance is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[22]



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Workflow for Bacterial Reverse Mutation (Ames) Test.

In Vitro Mammalian Chromosomal Aberration Test (OECD Test Guideline 473): This test assesses the ability of a substance to cause structural chromosome damage in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells).[24][25][26] Cells are exposed to the test substance, and then arrested in metaphase. The chromosomes are then examined microscopically for aberrations such as breaks, gaps, and rearrangements.

In Vitro Micronucleus Test (OECD Test Guideline 487): This assay detects both chromosome breakage and chromosome loss.[27][28] Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind

at anaphase. Cultured mammalian cells are exposed to the test substance, and the frequency of micronucleated cells is scored.

Reproductive and Developmental Toxicity

While there is no specific classification for reproductive or developmental toxicity for 2,4'-DHDPS, its nature as a bisphenol analogue raises concerns, as many bisphenols are known endocrine disruptors.[5] There is a lack of specific studies on the developmental and reproductive toxicity of 2,4'-DHDPS.[5] For the related 4,4'-isomer, studies in rats have shown effects such as a prolonged estrous cycle, decreased fertility index, and a reduced number of live offspring at high doses.[29]

Experimental Protocols

Reproductive Toxicity: A two-generation study (OECD Test Guideline 416) is the most comprehensive test. It involves continuous exposure of male and female animals (usually rats) to the test substance before mating, during gestation and lactation, and through the maturation of the first-generation offspring, who are then mated to produce a second generation. This allows for the assessment of effects on fertility, pregnancy, and offspring development.

Developmental Toxicity: Prenatal developmental toxicity studies (OECD Test Guideline 414) involve exposing pregnant animals to the substance during the period of major organogenesis. The dams are examined for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.

Table 3: Reproductive and Developmental Toxicity Data for Related Compounds (for context)

Compound	Species	Study Type	NOAEL (Maternal Toxicity)	NOAEL (Developmental Toxicity)	Reference
2,4-Dichlorophenoxyacetic acid (2,4-D)	Rat & Rabbit	Developmental	~10 mg/kg/day	>90 mg/kg/day (effects only at maternally toxic doses)	[30]
2,4-Dichlorophenol (2,4-DCP)	Rat	Two-Generation Reproductive	< 2000 ppm in diet	Effects on uterine weight and implantation at 2000 and 8000 ppm	[31]
4,4'-Dihydroxydiphenyl sulfone	Rat	Oral Study	Not explicitly stated	Decreased fertility and live offspring at 300 mg/kg/day	[29]

NOAEL: No-Observed-Adverse-Effect Level. Data presented is for structurally related compounds and should not be directly extrapolated to 2,4'-DHDPS.

Conclusion

The toxicological profile of **2,4'-Dihydroxydiphenyl sulfone** is currently incomplete. The available GHS data strongly indicate that it is a hazardous substance requiring careful handling. It is classified as acutely toxic, corrosive to skin and eyes, and is suspected of being a germ cell mutagen.[3] However, there is a significant lack of quantitative toxicological data from substance-specific studies. Further research, including acute toxicity studies to determine LD50/LC50 values, a full battery of genotoxicity assays, and comprehensive reproductive and developmental toxicity studies, is necessary to fully characterize its toxicological profile and

conduct a thorough risk assessment. Professionals working with this compound should adhere to the safety precautions outlined by its GHS classification.

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